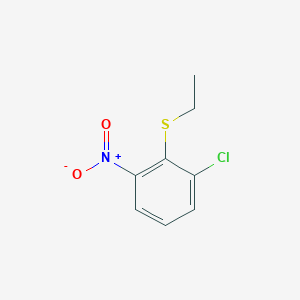
1-Chloro-2-(ethylsulfanyl)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(ethylsulfanyl)-3-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2S It is a derivative of nitrobenzene, where the nitro group is substituted at the third position, the chloro group at the first position, and an ethylsulfanyl group at the second position
Preparation Methods
The synthesis of 1-Chloro-2-(ethylsulfanyl)-3-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 1-chloro-2-(ethylsulfanyl)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the desired position on the aromatic ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-2-(ethylsulfanyl)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions, such as the presence of a strong base or nucleophile.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or peracids.
Common reagents and conditions for these reactions include ethanol as a solvent for nucleophilic substitution, palladium on carbon (Pd/C) as a catalyst for reduction, and hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-(ethylsulfanyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(ethylsulfanyl)-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The chloro and ethylsulfanyl groups can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-Chloro-2-(ethylsulfanyl)-3-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-2-(methylsulfanyl)-3-nitrobenzene: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which affects its reactivity and physical properties.
1-Chloro-2-(ethylsulfanyl)-4-nitrobenzene: The position of the nitro group is different, leading to variations in chemical behavior and applications.
1-Bromo-2-(ethylsulfanyl)-3-nitrobenzene: The chloro group is replaced by a bromo group, which can influence the compound’s reactivity in nucleophilic substitution reactions.
Properties
CAS No. |
189809-73-2 |
|---|---|
Molecular Formula |
C8H8ClNO2S |
Molecular Weight |
217.67 g/mol |
IUPAC Name |
1-chloro-2-ethylsulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2S/c1-2-13-8-6(9)4-3-5-7(8)10(11)12/h3-5H,2H2,1H3 |
InChI Key |
IWTQQLDMSBLPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















